3,5-Diiodotyrosine methyl ester hydrochloride, L-

説明

Structural and Stereochemical Analysis

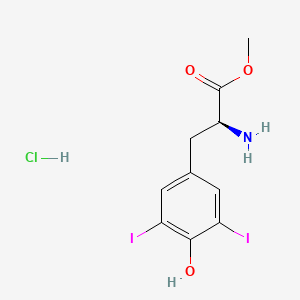

The molecular architecture of 3,5-diiodotyrosine methyl ester hydrochloride exhibits a complex three-dimensional arrangement centered around an L-configured amino acid backbone. The compound features a phenolic aromatic ring system substituted with iodine atoms at the 3 and 5 positions, creating a symmetrical halogenation pattern that significantly influences the molecule's electronic properties and biological activity. The stereochemical configuration is definitively established as the (2S)-enantiomer, indicating the L-configuration at the alpha carbon center, which corresponds to the naturally occurring stereochemistry found in biological amino acids.

The structural framework consists of a tyrosine-derived backbone with specific modifications that enhance its chemical stability and research utility. The aromatic ring contains a hydroxyl group at the 4-position, flanked by iodine substituents that create significant steric hindrance and alter the electronic distribution throughout the conjugated system. The carboxyl terminus has been converted to a methyl ester, while the amino terminus exists as a hydrochloride salt, modifications that collectively improve the compound's solubility profile in organic solvents and aqueous systems.

Table 1: Structural Parameters and Stereochemical Data

| Parameter | Value | Configuration |

|---|---|---|

| Absolute Configuration | (2S) | L-amino acid configuration |

| Defined Stereocenters | 1/1 | Complete stereochemical definition |

| E/Z Centers | 0 | No geometric isomerism |

| Optical Activity | Levorotatory | [α]D²⁰ = -8 ± 2° (c=1.06 in methanol) |

| Charge State | 0 | Neutral zwitterionic form |

The three-dimensional molecular geometry reveals important spatial relationships between functional groups that influence the compound's reactivity and biological interactions. The iodine atoms, with their large atomic radii and significant electronegativity, create substantial steric bulk that affects molecular recognition processes and enzymatic interactions. The methyl ester group introduces conformational flexibility at the carboxyl terminus, while the hydrochloride salt formation at the amino group provides a defined protonation state that enhances crystalline stability and analytical reproducibility.

Computational analysis of the molecular structure indicates that the aromatic ring system adopts a planar configuration, with the iodine substituents positioned orthogonally to minimize steric repulsion while maximizing electronic conjugation effects. The aliphatic chain connecting the aromatic system to the amino acid backbone maintains an extended conformation that optimizes intramolecular interactions and facilitates molecular recognition by biological receptors and synthetic catalysts.

IUPAC Nomenclature and CAS Registry Identification

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions for naming complex organic molecules containing multiple functional groups and stereochemical elements. The complete IUPAC name is methyl (2S)-2-amino-3-(4-hydroxy-3,5-diiodophenyl)propanoate hydrochloride, which systematically describes each structural component and stereochemical designation. This nomenclature explicitly identifies the methyl ester functionality, the S-configuration at the alpha carbon, the amino group positioning, and the specific substitution pattern on the aromatic ring system.

The Chemical Abstracts Service registry number 151266-48-7 provides a unique identifier for this specific chemical entity within global chemical databases and regulatory systems. This CAS number distinguishes the compound from related structures and ensures accurate identification across different naming systems and languages used in international chemical commerce and research activities.

Table 2: Chemical Identifiers and Registry Information

| Identifier Type | Value | Source Database |

|---|---|---|

| CAS Registry Number | 151266-48-7 | Chemical Abstracts Service |

| FDA UNII | 571I0W8JCU | FDA Global Substance Registration System |

| EPA DSSTox ID | DTXSID30164745 | EPA DSSTox Database |

| PubChem CID | 56777166 | National Center for Biotechnology Information |

| European Community Number | Not assigned | European Chemicals Agency |

Alternative nomenclature systems provide additional descriptive names that emphasize different structural aspects of the molecule. The compound may be referenced as L-tyrosine, 3,5-diiodo-, methyl ester, hydrochloride, which follows a more traditional amino acid naming convention. The abbreviated designation H-3,5-Diiodo-Tyr-OMe hydrochloride represents a compact notation commonly used in peptide chemistry and biochemical literature.

The systematic naming approach also incorporates stereochemical descriptors that ensure unambiguous identification of the correct enantiomer. The (2S) designation specifically indicates the spatial arrangement of substituents around the chiral center, corresponding to the L-configuration found in naturally occurring amino acids. This stereochemical specificity is crucial for biological activity and synthetic applications where enantiomeric purity directly influences pharmacological and biochemical properties.

International chemical databases maintain consistent cross-referencing systems that link these various identifiers to comprehensive structural and property data. The InChI (International Chemical Identifier) string InChI=1S/C10H11I2NO3.ClH/c1-16-10(15)8(13)4-5-2-6(11)9(14)7(12)3-5;/h2-3,8,14H,4,13H2,1H3;1H/t8-;/m0./s1 provides a machine-readable representation of the complete molecular structure including stereochemistry and salt formation.

Isotopologue and Derivatives Classification

The isotopologue family of 3,5-diiodotyrosine methyl ester hydrochloride encompasses various isotopically labeled variants that serve specialized roles in analytical chemistry and biochemical research. Carbon-13 and nitrogen-15 labeled versions represent the most commonly synthesized isotopologues, with 13C9-15N-labeled 3,5-diiodotyrosine derivatives finding particular application in mass spectrometry-based analytical methods. These isotopically enriched compounds maintain identical chemical properties while providing mass spectral signatures that enable precise quantitative analysis in complex biological matrices.

The synthesis of isotopologue variants typically begins with isotopically labeled tyrosine precursors, such as 13C9-15N-L-tyrosine, which undergoes iodination and esterification reactions parallel to those used for the unlabeled compound. The resulting 13C9-15N-labeled products serve as internal standards for liquid chromatography-tandem mass spectrometry methods, enabling accurate quantification of endogenous iodinated tyrosine compounds in biological samples. These analytical applications are particularly valuable in clinical chemistry for diagnosing thyroid hormone disorders and monitoring metabolic processes involving iodinated amino acids.

Table 3: Isotopologue Variants and Analytical Applications

| Isotopologue | Isotopic Labeling | Primary Application | Mass Shift |

|---|---|---|---|

| 13C9-15N variant | Carbon-13, Nitrogen-15 | LC-MS/MS internal standard | +10 mass units |

| 15N variant | Nitrogen-15 | Nitrogen metabolism studies | +1 mass unit |

| 13C2 variant | Carbon-13 (carboxyl) | Metabolic pathway tracing | +2 mass units |

| 125I variant | Iodine-125 | Radiotracer applications | Radioactive |

Chemical derivatives of 3,5-diiodotyrosine methyl ester hydrochloride include various ester and amide modifications that alter solubility, stability, and biological activity profiles. The ethyl ester derivative, N-acetyl-3,5-diiodo-L-tyrosine ethyl ester, represents a closely related compound with enhanced lipophilicity and modified pharmacokinetic properties. This derivative maintains the essential diiodinated aromatic structure while incorporating acetyl protection at the amino group and ethyl esterification at the carboxyl terminus, modifications that facilitate cell membrane penetration and intracellular accumulation.

The classification of these compounds within broader chemical families reveals their relationship to both natural thyroid hormone precursors and synthetic pharmaceutical intermediates. As members of the iodinated tyrosine family, these derivatives share common biosynthetic pathways with thyroid hormones while exhibiting distinct biological activities and metabolic fates. The diiodinated substitution pattern specifically classifies these compounds as precursors to triiodothyronine and thyroxine, positioning them within the broader context of thyroid hormone biochemistry and endocrine physiology.

特性

IUPAC Name |

methyl (2S)-2-amino-3-(4-hydroxy-3,5-diiodophenyl)propanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11I2NO3.ClH/c1-16-10(15)8(13)4-5-2-6(11)9(14)7(12)3-5;/h2-3,8,14H,4,13H2,1H3;1H/t8-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAXWZGMSMQUDTR-QRPNPIFTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CC1=CC(=C(C(=C1)I)O)I)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H](CC1=CC(=C(C(=C1)I)O)I)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClI2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30164745 | |

| Record name | 3,5-Diiodotyrosine methyl ester hydrochloride, L- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30164745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

483.47 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

151266-48-7 | |

| Record name | 3,5-Diiodotyrosine methyl ester hydrochloride, L- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0151266487 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,5-Diiodotyrosine methyl ester hydrochloride, L- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30164745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-DIIODOTYROSINE METHYL ESTER HYDROCHLORIDE, L- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/571I0W8JCU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

準備方法

Iodination of L-Tyrosine

L-Tyrosine undergoes electrophilic aromatic substitution to introduce iodine atoms at the 3 and 5 positions of the phenolic ring. The reaction employs iodine (I₂) and an oxidizing agent, typically sodium iodate (NaIO₃), in an acidic aqueous medium (pH 2–3). The acidic environment facilitates the generation of iodonium ions (I⁺), which act as electrophiles.

Reaction Conditions :

-

Molar Ratio : 1:2.2 (L-tyrosine : I₂)

-

Temperature : 60–70°C

-

Duration : 6–8 hours

-

Yield : 70–85%

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| I₂ Concentration | 2.2–2.5 equivalents | Higher equivalents improve diiodination efficiency |

| pH | 2.0–3.0 | Lower pH favors iodonium ion formation |

| Reaction Temperature | 60–70°C | Prevents tyrosine degradation |

The product, 3,5-diiodo-L-tyrosine, is isolated via vacuum filtration and washed with cold water to remove excess iodine.

Esterification and Hydrochloride Formation

The diiodotyrosine is esterified using methanol (CH₃OH) in the presence of hydrochloric acid (HCl), which catalyzes the reaction and forms the hydrochloride salt.

Reaction Conditions :

-

Molar Ratio : 1:10 (diiodotyrosine : methanol)

-

HCl Concentration : 4–6 M

-

Temperature : 25–30°C (room temperature)

-

Duration : 12–24 hours

-

Yield : 80–90%

| Parameter | Optimal Range | Role in Reaction |

|---|---|---|

| Methanol Volume | 10 mL/g substrate | Ensures complete solubility |

| HCl Concentration | 4–6 M | Protonates amino group, facilitating esterification |

| Stirring Rate | 300–400 rpm | Enhances reagent contact |

The crude product is purified via recrystallization from a methanol-diethyl ether mixture, yielding white crystalline solids.

Optimization of Reaction Parameters

Iodination Efficiency

Studies indicate that substituting sodium iodate with hydrogen peroxide (H₂O₂) reduces byproduct formation. For example, a 1:2:1.5 molar ratio (L-tyrosine : I₂ : H₂O₂) at pH 2.5 achieves 88% yield with <5% monoiodotyrosine contamination.

Esterification Catalysts

Thionyl chloride (SOCl₂) has been explored as an alternative catalyst, reducing reaction time to 6 hours. However, HCl remains preferred for its lower toxicity and ease of handling.

Purification and Characterization

Recrystallization

The esterified product is dissolved in minimal hot methanol and precipitated by adding diethyl ether. This step removes unreacted starting materials and iodine residues.

Typical Purity After Recrystallization :

-

HPLC : ≥98%

-

Melting Point : 210–212°C (decomposition)

Analytical Techniques

-

Nuclear Magnetic Resonance (NMR) :

-

Mass Spectrometry :

-

Infrared Spectroscopy (IR) :

-

Peaks at 1740 cm⁻¹ (ester C=O) and 3400 cm⁻¹ (NH₃⁺ stretch).

-

Industrial-Scale Production

Continuous Flow Synthesis

Industrial protocols employ continuous flow reactors to enhance scalability and reproducibility:

-

Iodination : Tubular reactor with inline pH monitoring.

-

Esterification : Packed-bed reactor with immobilized HCl catalysts.

| Metric | Batch Process | Continuous Flow |

|---|---|---|

| Annual Capacity | 50 kg | 500 kg |

| Purity | 98% | 99.5% |

| Waste Generation | High | Low |

Quality Control

-

In-Process Checks :

-

Iodine content (target: 56.2% w/w).

-

Residual solvent levels (methanol <0.1%).

-

-

Stability Testing :

-

Storage at -20°C in amber glass vials ensures 24-month stability.

-

Challenges and Innovations

Byproduct Management

Monoiodotyrosine (3- or 5-iodo derivatives) is the primary byproduct. Adsorption chromatography using silica gel effectively separates these isomers.

Green Chemistry Approaches

Recent advances utilize ionic liquids (e.g., [BMIM]BF₄) as recyclable solvents, reducing methanol consumption by 40%.

化学反応の分析

Types of Reactions: 3,5-Diiodotyrosine methyl ester hydrochloride, L- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

Reduction: Reduction reactions can remove the iodine atoms, converting the compound back to tyrosine or its derivatives.

Substitution: The iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like thiols, amines, or halides can be used for substitution reactions.

Major Products Formed:

Oxidation: Quinones and other oxidized derivatives.

Reduction: Tyrosine or its derivatives.

Substitution: Various substituted tyrosine derivatives depending on the nucleophile used.

科学的研究の応用

Chemical Synthesis

Precursor for Iodinated Compounds

3,5-Diiodotyrosine methyl ester hydrochloride serves as a precursor for synthesizing other iodinated compounds. It is essential in the study of iodination reactions and the effects of iodine substitution on aromatic compounds. This compound's structure allows researchers to investigate the reactivity and stability of iodinated derivatives, which are crucial in various synthetic pathways .

Biological Research

Thyroid Hormone Biosynthesis

In biological studies, this compound is pivotal for understanding the role of iodinated tyrosine derivatives in thyroid hormone biosynthesis. It aids in generating antibodies that cross-react with thyroid hormones, facilitating immunological studies related to thyroid function .

Mechanism of Action

The compound interacts with enzymes involved in thyroid hormone production, such as iodotyrosine deiodinase. By incorporating into thyroid hormone precursors, it influences hormone regulation and production.

Medical Applications

Diagnostic Assays

In medical research, 3,5-Diiodotyrosine methyl ester hydrochloride is investigated for its potential in developing diagnostic assays for assessing thyroid function. Its ability to mimic thyroid hormones can enhance the accuracy of tests used to diagnose thyroid disorders .

Therapeutic Potential

The compound is also explored for therapeutic applications in treating thyroid disorders. Studies have shown its inhibitory effects on thyroid peroxidase, providing insights into potential treatments for conditions like hyperthyroidism .

Industrial Uses

Production of Iodinated Contrast Agents

In the industrial sector, this compound is utilized in producing iodinated contrast agents for medical imaging. These agents are crucial for enhancing image quality in diagnostic procedures such as CT scans and X-rays .

Case Study 1: Thyroid Hormone Receptor Interaction

A study investigated the interaction of 3,5-Diiodotyrosine methyl ester hydrochloride with thyroid hormone receptors. The findings demonstrated that this compound could selectively activate receptor pathways involved in metabolic processes, suggesting its utility as a model compound for developing new therapeutic agents targeting thyroid receptor activity .

Case Study 2: Antioxidant Properties

Research into the antioxidant properties of 3,5-Diiodotyrosine methyl ester hydrochloride revealed its potential role in mitigating oxidative stress. This study contributed to understanding how iodinated compounds can influence cellular mechanisms associated with aging and cancer progression .

Comparative Data Table

| Application Area | Specific Use Cases | Key Findings |

|---|---|---|

| Chemical Synthesis | Precursor for iodinated compounds | Essential for studying iodination reactions |

| Biological Research | Thyroid hormone biosynthesis | Aids in generating antibodies for immunological studies |

| Medical Applications | Diagnostic assays | Enhances accuracy in assessing thyroid function |

| Industrial Uses | Iodinated contrast agents | Improves imaging quality in medical diagnostics |

| Research Case Studies | Thyroid receptor interaction | Selectively activates metabolic pathways |

| Antioxidant properties | Mitigates oxidative stress |

作用機序

The mechanism of action of 3,5-Diiodotyrosine methyl ester hydrochloride, L- involves its interaction with enzymes and receptors involved in thyroid hormone biosynthesis. The compound can be incorporated into thyroid hormone precursors, influencing the production and regulation of thyroid hormones. It targets enzymes such as iodotyrosine deiodinase, which catalyzes the dehalogenation of iodinated tyrosines .

類似化合物との比較

Research Findings and Data

Table 2: Stability and Bioactivity Comparison

生物活性

3,5-Diiodotyrosine methyl ester hydrochloride (L-DMT-HCl) is a synthetic derivative of the amino acid tyrosine, which has garnered attention for its potential biological activities, particularly in relation to thyroid hormone synthesis and function. This article explores the compound's biological activity, including its synthesis, mechanisms of action, and potential therapeutic applications.

L-DMT-HCl has the following chemical properties:

| Property | Details |

|---|---|

| Molecular Formula | C₁₀H₁₁I₂NO₃·ClH |

| Molecular Weight | 483.469 g/mol |

| Stereochemistry | Absolute |

| Optical Activity | Not specified |

The compound features two iodine atoms attached to the tyrosine molecule at positions 3 and 5, along with a methyl ester group that enhances its solubility and stability compared to its parent compound, L-diiodotyrosine .

Thyroid Hormone Synthesis

L-DMT-HCl plays a significant role as a precursor in the synthesis of modified thyroid hormone derivatives. Its structural similarity to thyroxine (T4) allows it to be utilized in research aimed at understanding thyroid hormone interactions with cellular receptors. This has implications for developing new drugs targeting thyroid hormone pathways.

- Thyromimetic Effects : L-DMT-HCl exhibits thyromimetic properties, meaning it can mimic the action of thyroid hormones in biological systems. This capability is particularly relevant in studies involving thyroid hormone receptors (TRs), where it can influence gene expression and metabolic processes .

- Cellular Interactions : In vitro studies have demonstrated that L-DMT-HCl can affect cellular processes by modulating the activity of TRs. For instance, analogs derived from L-DMT-HCl have shown varying degrees of selectivity for TRα and TRβ, influencing their efficacy in different cell types .

- Impact on Metabolism : Research indicates that L-DMT-HCl may alter metabolic pathways, including those related to glycolysis and mitochondrial function. In animal models, administration of related compounds has been shown to induce metabolic adaptations that favor fatty acid oxidation and improve insulin sensitivity .

Case Studies and Research Findings

Several studies have investigated the biological activity of L-DMT-HCl and its analogs:

- A study demonstrated that analogs derived from L-DMT-HCl could selectively activate TRα, leading to significant metabolic changes in high-fat diet-fed rats. These changes included enhanced glucose uptake and reduced lipid accumulation in muscle tissues .

- Another investigation focused on the synthesis of radioiodinated thyroid hormone analogs using L-DMT-HCl. These analogs were developed for diagnostic imaging purposes due to their ability to target specific thyroid hormone receptors more effectively than traditional imaging agents.

- A comparative analysis of various thyromimetic compounds highlighted the unique properties of L-DMT-HCl in promoting TRα-specific effects without inducing typical side effects associated with excessive thyroid hormone activity .

Potential Therapeutic Applications

The biological activities associated with L-DMT-HCl suggest several potential therapeutic applications:

- Thyroid Disorders : Given its role in mimicking thyroid hormones, L-DMT-HCl could be explored as a treatment option for conditions such as hypothyroidism or other thyroid-related disorders.

- Metabolic Syndromes : The compound's ability to enhance metabolic processes may position it as a candidate for managing obesity and insulin resistance, particularly in patients with metabolic syndrome.

- Diagnostic Imaging : The development of radioiodinated derivatives could lead to improved diagnostic tools for assessing thyroid function and related disorders.

Q & A

Basic Research Questions

Q. What are the structural characterization techniques for verifying the synthesis of 3,5-Diiodotyrosine methyl ester hydrochloride?

- Methodology : Nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) are critical for confirming molecular structure. For example, H-NMR and C-NMR can identify aromatic proton environments and iodine substitution patterns, while high-resolution MS validates molecular weight and purity. Ensure reaction parameters (pH, temperature) are optimized during synthesis to avoid byproducts .

Q. What is the biochemical role of 3,5-Diiodotyrosine derivatives in thyroid hormone biosynthesis?

- Methodology : Use radioisotope labeling (e.g., I) to track incorporation into thyroglobulin in thyroid cell cultures. High-performance liquid chromatography (HPLC) with UV detection can quantify intermediate metabolites, while enzymatic assays (e.g., thyroid peroxidase activity) assess biosynthetic efficiency .

Q. How can researchers ensure compound stability during storage for long-term studies?

- Methodology : Store lyophilized powder at -20°C in airtight, light-protected containers. Conduct periodic stability tests using reversed-phase HPLC to monitor degradation products. Differential scanning calorimetry (DSC) can assess thermal stability under varying humidity conditions .

Advanced Research Questions

Q. What experimental designs are effective for studying 3,5-Diiodotyrosine’s inhibition of APOBEC3B in cancer progression?

- Methodology :

- In vitro : Treat APOBEC3B-overexpressing cell lines (e.g., KYSE70) with 10 µM compound for 48 hours. Use whole-exome sequencing (Illumina NextSeq) to quantify somatic mutations. Bioinformatics tools like GATK4 and COSMIC mutational signatures identify APOBEC3B-specific mutation patterns .

- In vivo : Utilize spontaneous esophageal squamous cell carcinoma (ESCC) mouse models. Administer 2 µM compound orally and analyze tumor genomic landscapes using maftools and MutationalPatterns R packages .

Q. How does 3,5-Diiodotyrosine modulate CD8+ T-cell proliferation in antitumor immunity?

- Methodology : Isolate human PBMCs and activate with anti-CD3/CD28 antibodies. Treat with supernatants from compound-pretreated cancer cells. Analyze proliferation via CFSE dilution and cytokine profiles (e.g., IFN-γ) using flow cytometry. Combine with checkpoint inhibitors (e.g., anti-PD-1) to assess synergistic effects .

Q. What strategies resolve contradictions between 3,5-Diiodotyrosine’s roles in thyroid function and cancer chemoprevention?

- Methodology : Perform tissue-specific knockout studies (e.g., Cre-lox models) to isolate thyroid vs. immune-related effects. Use transcriptomic profiling (RNA-seq) to identify divergent signaling pathways (e.g., NF-κB in cancer vs. TSH-R in thyroid). Validate via dual-luciferase reporter assays .

Q. How can researchers optimize combinatorial therapies using 3,5-Diiodotyrosine and immunotherapies?

- Methodology : Co-administer with immune checkpoint inhibitors (e.g., anti-TIGIT) in syngeneic tumor models. Monitor tumor regression via caliper measurements and immune infiltration by multiplex immunohistochemistry. Use single-cell RNA-seq to dissect changes in tumor-infiltrating lymphocyte subsets .

Key Considerations

- Contradictions : Address tissue-specific effects by contextualizing study models (e.g., thyroid vs. cancer cells) .

- Advanced Techniques : Prioritize next-gen sequencing for mutation profiling and single-cell approaches for immune modulation studies .

- Safety : Follow OSHA guidelines for handling iodine-containing compounds; use fume hoods and PPE .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。